molecular formula C12H9ClN4S B2771166 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 339106-37-5

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2771166
CAS No.: 339106-37-5
M. Wt: 276.74
InChI Key: PAUSZJPTXYXVQA-UHFFFAOYSA-N
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Description

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a chemical compound of significant interest in scientific research and development. Compounds based on the phenylpyrazolopyrimidine scaffold are frequently explored in medicinal chemistry and pharmacology due to their potential biological activity . The specific molecular architecture of this compound, featuring chloro and methylsulfanyl substituents, makes it a valuable synthetic intermediate for constructing more complex molecules . Researchers utilize this reagent in various applications, including the synthesis of novel active compounds and as a key building block in drug discovery projects . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may be harmful if swallowed, may cause skin and eye irritation, and could potentially cause respiratory irritation . Researchers should consult the Safety Data Sheet for detailed handling and storage instructions, which typically recommend storage in a cool, inert atmosphere .

Properties

IUPAC Name

4-chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-18-12-15-10(13)9-7-14-17(11(9)16-12)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUSZJPTXYXVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 3-amino-5-mercapto-1-phenylpyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The biological properties of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine have been explored in various studies. Its structure suggests potential activity against several targets within the human body, including:

  • Anticancer Activity : Compounds derived from pyrazolo[3,4-d]pyrimidines have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth and survival. For instance, derivatives of this compound have been evaluated for their inhibitory effects on phosphatidylinositol 3-kinase (PI3K), a critical target in cancer therapy .
  • Anti-inflammatory Properties : Research indicates that pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects by modulating pathways involved in inflammatory responses. This makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exert neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Anticancer Studies : In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
  • Inflammation Models : In animal models of inflammation, compounds based on this structure showed a reduction in inflammatory markers and improved clinical scores in conditions such as collagen-induced arthritis .
  • Neuroprotection : A study involving models of oxidative stress indicated that this compound could protect neuronal cells from damage induced by reactive oxygen species (ROS), suggesting its potential use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Reactivity Comparisons

  • Methyl (in 4-Chloro-6-(chloromethyl)-1-methyl-) reduces steric hindrance, favoring nucleophilic substitution at position 6 . 4-Fluorophenyl (in 4-Chloro-1-(4-fluorophenyl)-3-methyl-) introduces electron-withdrawing effects, increasing metabolic stability and kinase inhibition (e.g., EGFR/ErbB2) .
  • Position 6 Substituents: Methylsulfanyl (SCH₃) in the target compound acts as a leaving group, facilitating substitution reactions for derivatization . Chloromethyl (CH₂Cl) in 4-Chloro-6-(chloromethyl)-1-methyl- enhances electrophilicity, enabling cross-coupling reactions for antiproliferative agents .
  • Position 4 Reactivity: The 4-chloro group is a common site for nucleophilic substitution across analogs. For example, hydrazinolysis of the target compound generates hydrazide intermediates for Schiff base formation , while the 4-fluorophenyl analog retains Cl for further functionalization .

Physicochemical and Spectroscopic Data

Table 2: NMR Spectral Data Comparison
Compound Key ¹H-NMR Signals (ppm) Reference ID
4-Chloro-6-methylsulfanyl-1-phenyl- Phenyl protons (7.45–7.89, m); SCH₃ (2.56, s)
4-Chloro-6-(chloromethyl)-1-methyl- CH₃ (4.08, s); ClCH₂ (4.92, s); pyrazole C-H (8.46, s)
4-Chloro-1-(4-fluorophenyl)-3-methyl- 4-Fluorophenyl (7.12–7.98, m); CH₃ (2.61, s)

Biological Activity

4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of 1-phenyl-1H-pyrazole with appropriate chloromethyl and methylsulfanyl groups.

Antiinflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound exhibited significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported as follows:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These findings indicate that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance anti-inflammatory activity, suggesting a promising avenue for drug development targeting inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-d]pyrimidines has also been investigated. Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that structural modifications significantly impact their efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidines. Key factors influencing their activity include:

  • Substituent Position : The position of substituents on the pyrazolo ring can dramatically alter biological activity.
  • Electronic Properties : Electron-withdrawing or donating groups can enhance or reduce potency against specific targets.
  • Hydrophobicity : The LogP value of these compounds indicates their lipophilicity, which affects bioavailability and cellular uptake.

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac and celecoxib in reducing paw edema in animal models .
  • Cytotoxicity in Cancer Cells : Another investigation reported that specific derivatives led to significant reductions in cell viability in breast cancer cell lines, suggesting their potential as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine, and how can reaction yields be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidine cores are functionalized with methylsulfanyl and chloro groups via stepwise alkylation/thiolation. Key reagents include sodium hydride (base catalyst) and dimethyl sulfoxide (DMSO) as a solvent for polar intermediates . Yield optimization requires temperature control (e.g., 60–80°C for thiolation) and stoichiometric adjustments (e.g., 1.2 equivalents of methylsulfanyl chloride). Purification via column chromatography with ethyl acetate/hexane (3:7) improves purity to >95% .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the phenyl group) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 352.841 for C18_{18}H13_{13}N4_4SCl) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for pyrazolo[3,4-d]pyrimidine derivatives in Acta Crystallographica .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Methodology : Use DMSO or ethanol for dissolution due to moderate solubility (~10 mM). Store at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles, as repeated cycles reduce stability by >20% over 30 days .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved biological activity?

  • Methodology :

  • Quantum chemical calculations : Predict reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) to guide functionalization .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinase enzymes) using software like AutoDock Vina. For example, methylsulfanyl groups may enhance hydrophobic interactions in ATP-binding pockets .
  • ICReDD’s feedback loop : Integrate experimental data (e.g., IC50_{50} values) with computational models to iteratively refine synthetic routes .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Dose-response reassessment : Validate conflicting cytotoxicity data (e.g., IC50_{50} variations) using standardized assays (e.g., MTT) across multiple cell lines .
  • Metabolic stability testing : Compare hepatic microsomal degradation rates to rule out false positives from metabolite interference .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing methylsulfanyl with ethylsulfanyl) to isolate activity-contributing moieties .

Q. How are interaction studies with biological macromolecules conducted for this compound?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KDK_D values) to immobilized targets like DNA topoisomerases .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation shifts post-treatment .

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